molecular formula C19H14N4OS2 B2663807 N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide CAS No. 578723-88-3

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide

Cat. No. B2663807
CAS RN: 578723-88-3
M. Wt: 378.47
InChI Key: SRNXTEZHNROSRC-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-(quinolin-2-ylsulfanyl)acetamide, also known as PTQ, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. Its unique chemical structure and properties make it an attractive candidate for further investigation.

Scientific Research Applications

Antimicrobial and Antiprotozoal Activities

A study by Patel et al. (2017) explored the antimicrobial and antiprotozoal activities of quinoxaline-based 1,3,4-oxadiazoles. These compounds, derived from 2-hydroxy quinoxaline, demonstrated significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities. The lead compound in this series showed promising results in a short-term in vivo model against T. cruzi (Patel et al., 2017).

Cancer Cell Viability and Proliferation

El Rayes et al. (2022) synthesized a series of quinoxaline derivatives, including N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides. These compounds were evaluated for their efficacy on cancer cell viability and proliferation using the MTT assay. Several of these derivatives showed inhibitory action on HCT-116 and MCF-7 cancer cell lines. Molecular modeling studies suggested that these compounds are potent binders and could selectively inhibit human thymidylate synthase (El Rayes et al., 2022).

Anticancer Activity

Kovalenko et al. (2012) reported the synthesis of novel N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments. These compounds were evaluated for anticancer activity against various cancer cell lines, with significant activity noted against colon, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

Glutaminase Inhibition for Cancer Treatment

Shukla et al. (2012) investigated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. These analogs retained the potency of BPTES and showed improved solubility. One analog demonstrated similar potency to BPTES in attenuating the growth of human lymphoma B cells in vitro and in a mouse xenograft model (Shukla et al., 2012).

properties

IUPAC Name

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-quinolin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4OS2/c24-16(12-25-17-11-10-13-6-4-5-9-15(13)20-17)21-19-22-18(26-23-19)14-7-2-1-3-8-14/h1-11H,12H2,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNXTEZHNROSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CSC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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